molecular formula C24H24N4O B11640312 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11640312
M. Wt: 384.5 g/mol
InChI Key: KUUUSIMYURTTCR-UHFFFAOYSA-N
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Description

6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a pyrano-pyrazole core with various substituents such as amino, tert-butylphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde, 4-methylbenzaldehyde, malononitrile, and hydrazine hydrate in the presence of a catalyst such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-({[(E)-(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}methyl)phenol
  • 2-Amino-4-tert-butyl-6-chlorophenol

Uniqueness

Compared to similar compounds, 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique pyrano-pyrazole core, which imparts distinct chemical and biological properties. Its combination of substituents enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

6-amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H24N4O/c1-14-5-7-16(8-6-14)21-20-19(15-9-11-17(12-10-15)24(2,3)4)18(13-25)22(26)29-23(20)28-27-21/h5-12,19H,26H2,1-4H3,(H,27,28)

InChI Key

KUUUSIMYURTTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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